3-({[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}methyl)-1,2-benzoxazole
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Overview
Description
The compound contains several functional groups including a benzo[d]isoxazole, a sulfonyl group, a piperazine ring, and a furan ring . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The benzo[d]isoxazole is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The piperazine is a six-membered ring with two nitrogen atoms. The furan is a five-membered ring with an oxygen atom .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the benzo[d]isoxazole could undergo electrophilic substitution reactions, while the piperazine could undergo reactions typical of secondary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl group and the basic piperazine could impact the compound’s solubility and acidity/basicity .
Scientific Research Applications
Synthesis and Therapeutic Potential
A study focused on the synthesis and in silico analysis of derivatives of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone, highlighting their enzyme inhibitory activity and antimicrobial properties. Compounds in this series demonstrated significant inhibitory effects against acetyl- and butyrylcholinesterase, with potential applications as therapeutic agents due to their good activity against both Gram-positive and Gram-negative bacterial strains. The structural confirmation of these compounds was conducted through various analytical methods, including EI-MS, IR, and 1H-NMR spectral analysis (G. Hussain et al., 2017).
Corrosion Inhibition
Research into the use of (4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone derivatives for corrosion inhibition on mild steel in acidic media has shown that these compounds act as effective mixed-type inhibitors. This application is particularly relevant in protecting industrial materials, and the efficiency of these inhibitors was confirmed through electrochemical studies and scanning electron microscopy (SEM) analysis (P. Singaravelu & N. Bhadusha, 2022).
Antiproliferative Activity
Another derivative, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was prepared and evaluated for its antiproliferative activity. This compound's structure was thoroughly characterized using various techniques, including IR, 1H NMR, and LC-MS spectra, and its crystalline structure was confirmed through X-ray diffraction studies. The study highlights the potential of this compound in therapeutic applications, particularly in cancer treatment (S. Benaka Prasad et al., 2018).
Antimicrobial Activity
The synthesis of new pyridine derivatives, including those related to the discussed compound, demonstrated variable and modest antimicrobial activity against several bacterial and fungal strains. These findings suggest the potential of these derivatives in developing new antimicrobial agents (N. Patel et al., 2011).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Isoxazole derivatives have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Future Directions
Properties
IUPAC Name |
[4-(1,2-benzoxazol-3-ylmethylsulfonyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(16-6-3-11-24-16)19-7-9-20(10-8-19)26(22,23)12-14-13-4-1-2-5-15(13)25-18-14/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWIGIPZRAXVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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